Zuclopentixol-d4 Succinate Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

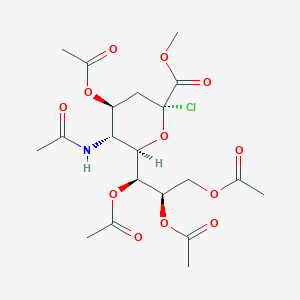

Zuclopenthixol-d4 Succinate Salt, also known as Zuclopenthixol-d4 Succinate Salt, is a useful research compound. Its molecular formula is C₂₆H₂₇D₄ClN₂O₅S and its molecular weight is 523.08. The purity is usually 95%.

BenchChem offers high-quality Zuclopenthixol-d4 Succinate Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zuclopenthixol-d4 Succinate Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Traitement antipsychotique

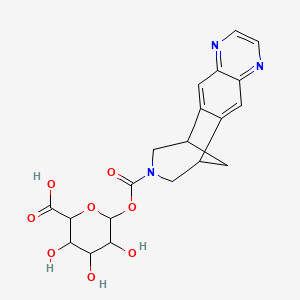

Zuclopentixol-d4 Succinate Salt fait partie de la famille des Antipsychotiques {svg_1} {svg_2}. Il est utilisé dans le traitement des troubles psychotiques, offrant un soulagement des symptômes tels que les hallucinations, les délires et les troubles de la pensée.

Recherche sur la neurotransmission

Ce composé joue un rôle important dans la recherche sur la Neurotransmission {svg_3}. Il interagit avec les récepteurs de la dopamine, qui sont essentiels à la transmission des signaux dans le cerveau. Cela le rend précieux pour l'étude des troubles neurologiques et du fonctionnement du cerveau.

Études sur la dépendance

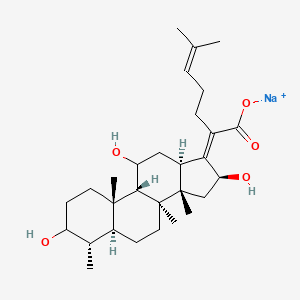

This compound est utilisé dans des études sur la Dépendance {svg_4}. Son interaction avec les récepteurs de la dopamine peut aider les chercheurs à comprendre les mécanismes de la dépendance et à développer de nouveaux traitements.

Recherche sur la maladie d'Alzheimer

Dans la recherche sur la maladie d'Alzheimer, le this compound est utilisé pour étudier le rôle des récepteurs de la dopamine {svg_5}. Comprendre ces interactions peut fournir des informations sur la progression de la maladie d'Alzheimer et sur les stratégies thérapeutiques potentielles.

Recherche sur la dépression et l'anxiété

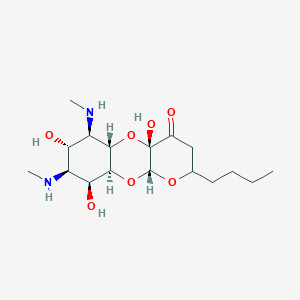

Ce composé est également utilisé dans la recherche liée à la Dépression et à l'Anxiété {svg_6}. En étudiant ses effets sur la neurotransmission et les récepteurs de la dopamine, les chercheurs peuvent mieux comprendre ces problèmes de santé mentale et développer des traitements plus efficaces.

Études sur la douleur et l'inflammation

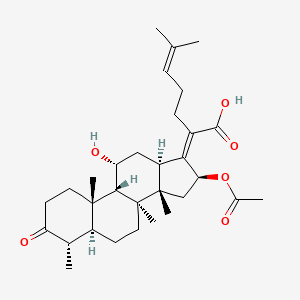

This compound est utilisé dans des études sur la Douleur et l'Inflammation {svg_7}. Il aide les chercheurs à comprendre le rôle des récepteurs de la dopamine dans la perception de la douleur et l'inflammation, ce qui pourrait conduire au développement de nouvelles stratégies de gestion de la douleur.

Recherche sur la maladie de Parkinson

Dans la recherche sur la maladie de Parkinson, le this compound est utilisé pour étudier le rôle des récepteurs de la dopamine {svg_8}. Cela peut fournir des informations précieuses sur la progression de la maladie et sur les approches thérapeutiques potentielles.

Recherche sur la schizophrénie

Enfin, ce composé est largement utilisé dans la recherche sur la Schizophrénie {svg_9}. Il aide à comprendre le rôle des récepteurs de la dopamine dans la maladie, ce qui peut conduire au développement de traitements plus efficaces.

Mécanisme D'action

Target of Action

Zuclopenthixol-d4 Succinate Salt, a deuterium-labeled form of Zuclopenthixol, primarily targets D1 and D2 dopamine receptors . It also has high affinity for alpha1-adrenergic and 5-HT2 receptors .

Mode of Action

Zuclopenthixol-d4 Succinate Salt acts as an antagonist at D1 and D2 dopamine receptors . This means it binds to these receptors and blocks their activation by dopamine, thereby inhibiting the effects of dopamine in the brain. It also interacts with alpha1-adrenergic and 5-HT2 receptors .

Biochemical Pathways

The primary biochemical pathway affected by Zuclopenthixol-d4 Succinate Salt is the dopaminergic pathway . By blocking D1 and D2 dopamine receptors, it inhibits the transmission of dopamine signals in the brain . This can lead to a reduction in symptoms of conditions like schizophrenia, which are associated with overactivity in dopaminergic pathways.

Pharmacokinetics

Deuteration of drugs has been shown to potentially affect their pharmacokinetic and metabolic profiles .

Result of Action

The antagonistic action of Zuclopenthixol-d4 Succinate Salt on dopamine receptors can lead to a decrease in symptoms of psychosis, such as hallucinations and delusions . This is because these symptoms are often associated with overactivity in dopaminergic pathways in the brain.

Action Environment

The action of Zuclopenthixol-d4 Succinate Salt can be influenced by various environmental factors. For example, the presence of other medications can affect its metabolism and efficacy. Specifically, other drugs that are metabolized by Cytochrome P450 2D6 could potentially interact with Zuclopenthixol-d4 Succinate Salt . Additionally, factors such as the patient’s age, liver function, and genetic makeup can also influence the drug’s action and effectiveness .

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Zuclopenthixol-d4 Succinate Salt involves the reaction of Zuclopenthixol-d4 with Succinic Acid in the presence of a suitable base.", "Starting Materials": [ "Zuclopenthixol-d4", "Succinic Acid", "Base (e.g. Sodium Hydroxide)" ], "Reaction": [ "Step 1: Dissolve Zuclopenthixol-d4 in a suitable solvent (e.g. Methanol)", "Step 2: Add Succinic Acid to the solution and stir until dissolved", "Step 3: Add the base to the solution and stir until the pH reaches around 7-8", "Step 4: Heat the solution to reflux for several hours", "Step 5: Cool the solution and filter the precipitated Zuclopenthixol-d4 Succinate Salt", "Step 6: Wash the salt with a suitable solvent (e.g. Ethanol) and dry under vacuum" ] } | |

Numéro CAS |

1246833-97-5 |

Formule moléculaire |

C₂₆H₂₇D₄ClN₂O₅S |

Poids moléculaire |

523.08 |

Synonymes |

4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol-d4 Succinate; (Z)-Clopenthixol-d4 Succinate; Cisordinol-d4; Succinate Clopixol-d4 Succinate; cis-(Z)-Clopenthixol-d4 Succinate; cis-Clopenthixol-d4 Succinate; α-Clopenthixol-d4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B1141125.png)

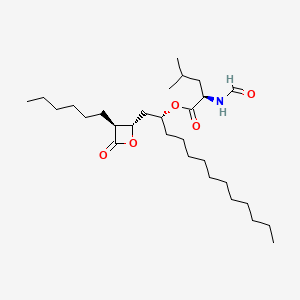

![[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B1141128.png)

![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)

![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)